5-Ethynyl-1H-indole

Vue d'ensemble

Description

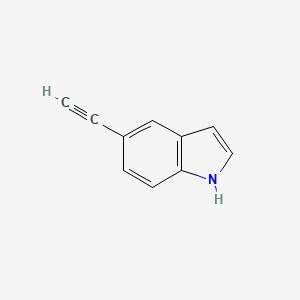

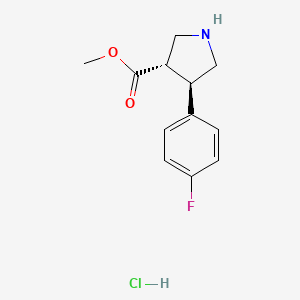

5-Ethynyl-1H-indole is a chemical compound with the molecular formula C10H7N . It has a molecular weight of 141.17 . It is a powder at room temperature .

Molecular Structure Analysis

The molecular structure of 5-Ethynyl-1H-indole consists of a benzene ring fused to a pyrrole ring, with an ethynyl group attached to the 5-position of the indole . The average mass of the molecule is 141.169 Da, and the monoisotopic mass is 141.057846 Da .

Physical And Chemical Properties Analysis

5-Ethynyl-1H-indole is a powder at room temperature . It has a melting point of 64-66 °C . The predicted boiling point is 300.6±15.0 °C, and the predicted density is 1.16±0.1 g/cm3 . The predicted pKa is 16.48±0.30 .

Applications De Recherche Scientifique

Anticancer Properties

5-Ethynyl-1H-indole derivatives have attracted significant attention due to their potential as anticancer agents. These compounds exhibit cytotoxic effects against cancer cells by interfering with cell division, inducing apoptosis, and inhibiting tumor growth. Researchers are actively exploring their use in targeted therapies for various cancers, including breast, lung, and colon cancer .

Antimicrobial Activity

The antimicrobial properties of 5-Ethynyl-1H-indole derivatives make them promising candidates for combating bacterial and fungal infections. These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as certain drug-resistant strains. Ongoing studies aim to optimize their activity and minimize toxicity .

Anti-Inflammatory Effects

Inflammation plays a crucial role in various diseases, from autoimmune disorders to neurodegenerative conditions. Researchers are investigating the anti-inflammatory potential of 5-Ethynyl-1H-indole derivatives. These compounds may modulate inflammatory pathways and offer therapeutic benefits in conditions like rheumatoid arthritis and inflammatory bowel disease .

Neuroprotective Properties

The central nervous system is vulnerable to oxidative stress and neurodegenerative diseases. Some 5-Ethynyl-1H-indole derivatives exhibit neuroprotective effects by scavenging free radicals, reducing oxidative damage, and promoting neuronal survival. These findings suggest their potential in treating neurodegenerative disorders such as Alzheimer’s and Parkinson’s disease .

Antiviral Activity

Certain 5-Ethynyl-1H-indole derivatives demonstrate antiviral activity against RNA and DNA viruses. Researchers have explored their efficacy in inhibiting viral replication and preventing viral entry into host cells. These compounds hold promise for developing novel antiviral drugs .

Metabolic Disorders

Preliminary studies suggest that 5-Ethynyl-1H-indole derivatives may influence metabolic pathways. They could play a role in managing conditions like diabetes and obesity by modulating insulin sensitivity, lipid metabolism, and glucose homeostasis. Further investigations are ongoing .

Photodynamic Therapy (PDT)

5-Ethynyl-1H-indole derivatives can serve as photosensitizers in PDT—a noninvasive cancer treatment. When exposed to light of specific wavelengths, these compounds generate reactive oxygen species, selectively destroying tumor cells. PDT is an area of active research, and these derivatives offer exciting possibilities .

Membrane-Targeting Agents

Recent discoveries highlight the effectiveness of 5-Ethynyl-1H-indole derivatives in disrupting bacterial cell membranes. These compounds exhibit bactericidal activity against persister cells of E. coli, P. aeruginosa, and S. aureus. Their membrane-targeting properties open avenues for novel antimicrobial strategies .

Safety and Hazards

Safety information for 5-Ethynyl-1H-indole indicates that it may be harmful if swallowed and may cause eye irritation . Precautionary measures include avoiding formation of dust and aerosols, obtaining special instructions before use, using personal protective equipment, and providing appropriate exhaust ventilation at places where dust is formed .

Propriétés

IUPAC Name |

5-ethynyl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N/c1-2-8-3-4-10-9(7-8)5-6-11-10/h1,3-7,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVQWQKBEBCPNMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC2=C(C=C1)NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401334349 | |

| Record name | 5-Ethynyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401334349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethynyl-1H-indole | |

CAS RN |

889108-48-9 | |

| Record name | 5-Ethynyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401334349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethynyl-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Phenyl-3-(pyrido[2,3-d]pyrimidin-4-ylamino)propan-1-ol](/img/structure/B2761188.png)

![5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1(2h)-one](/img/structure/B2761191.png)

![N-benzyl-2-[(4-chlorophenyl)methyl]quinazolin-4-amine](/img/structure/B2761192.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2761196.png)

![N-[5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl]adamantane-1-carboxamide](/img/structure/B2761199.png)